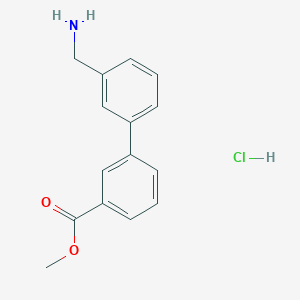
Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride
Overview
Description
Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride is a chemical compound with the molecular formula C15H16ClNO2 . It has a molecular weight of 277.75 .
Molecular Structure Analysis
The InChI code for Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride is1S/C15H15NO2.ClH/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16;/h2-9H,10,16H2,1H3;1H .
Scientific Research Applications
Metabolism and Bioactivation
Research indicates that Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride and its isomeric forms undergo metabolic transformation in biological systems. For instance, N-methyl-N-nitroso-(methylphenyl)-methylamines were metabolized in rats to corresponding benzoic acids, signifying a potential bioactivation pathway that might be crucial in understanding the compound's pharmacological or toxicological effects (Schweinsberg, Döring, Kouros, & Rieth, 1979).
Antimalarial Activity
A series of compounds related to Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride demonstrated significant antimalarial activity against Plasmodium berghei in mice. This highlights the potential of structurally related compounds in developing new therapeutic agents for malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Induction of Enzymatic Activity
Certain biphenyls, including derivatives of Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride, have been found to induce specific enzymatic activities like aryl hydrocarbon hydroxylase. This induction is closely linked to the structural configuration of the biphenyl compounds and has implications in biochemical pathways and potential drug interactions (Poland & Glover, 1977).
Radiolabeling and Drug Potential
Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride derivatives have been developed as potential neuroprotective drugs. These compounds can be radiolabeled and have shown significant uptake in cortical brain areas in studies, suggesting a potential for use in neuroprotective therapies or as tools in neurological research (Yu, Någren, Chen, Livni, Elmaleh, Kozikowski, Wang, Jokivarsi, & Brownell, 2003).
Genotoxicity Studies
Investigations into the genotoxicity of related compounds, such as polychlorinated biphenyls, provide insights into the biological interactions and potential risks associated with exposure to these compounds. Such studies are crucial in understanding the broader implications of exposure to Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride and its derivatives (Jacobus, Wang, Maddox, Esch, Lehmann, Robertson, Wang, Kirby, & Ludewig, 2010).
properties
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16;/h2-9H,10,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPXMJGUNHJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



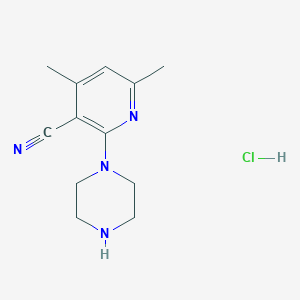
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

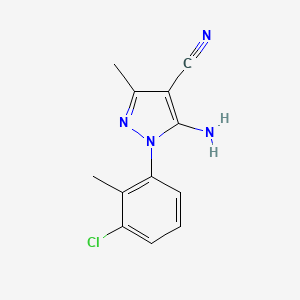
![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
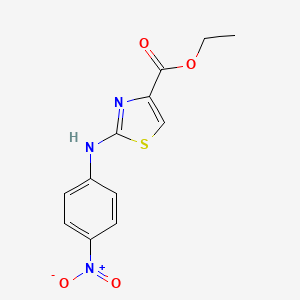
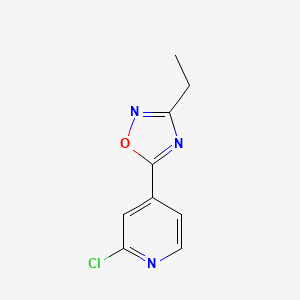

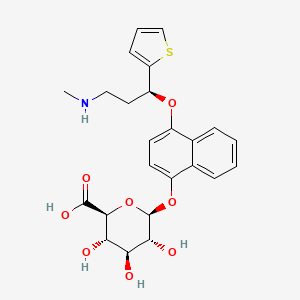

![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)